molecular formula C15H22N4S B1397203 5-(2-(1-(Dimethylamino)-2-methylpropan-2-yl)pyridin-4-yl)-4-methylthiazol-2-amine CAS No. 1217486-69-5

5-(2-(1-(Dimethylamino)-2-methylpropan-2-yl)pyridin-4-yl)-4-methylthiazol-2-amine

Cat. No.: B1397203
CAS No.: 1217486-69-5
M. Wt: 290.4 g/mol
InChI Key: CHGYTBATDGCTMW-UHFFFAOYSA-N
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Description

5-(2-(1-(Dimethylamino)-2-methylpropan-2-yl)pyridin-4-yl)-4-methylthiazol-2-amine is a complex organic compound that features a pyridine ring substituted with a dimethylamino group and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-(1-(Dimethylamino)-2-methylpropan-2-yl)pyridin-4-yl)-4-methylthiazol-2-amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridine ring, followed by the introduction of the dimethylamino group. The thiazole ring is then synthesized and attached to the pyridine ring under controlled conditions. Specific reagents and catalysts, such as palladium or copper, may be used to facilitate these reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and pH. Solvent extraction and crystallization techniques are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

5-(2-(1-(Dimethylamino)-2-methylpropan-2-yl)pyridin-4-yl)-4-methylthiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the dimethylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

5-(2-(1-(Dimethylamino)-2-methylpropan-2-yl)pyridin-4-yl)-4-methylthiazol-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(2-(1-(Dimethylamino)-2-methylpropan-2-yl)pyridin-4-yl)-4-methylthiazol-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Methylthiazol-2-amine: Shares the thiazole ring but lacks the pyridine and dimethylamino groups.

    2-(Dimethylamino)pyridine: Contains the pyridine ring with a dimethylamino group but lacks the thiazole ring.

Uniqueness

5-(2-(1-(Dimethylamino)-2-methylpropan-2-yl)pyridin-4-yl)-4-methylthiazol-2-amine is unique due to its combined structural features, which confer specific chemical and biological properties not found in simpler analogs. This uniqueness makes it a valuable compound for targeted research and development.

Properties

IUPAC Name

5-[2-[1-(dimethylamino)-2-methylpropan-2-yl]pyridin-4-yl]-4-methyl-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4S/c1-10-13(20-14(16)18-10)11-6-7-17-12(8-11)15(2,3)9-19(4)5/h6-8H,9H2,1-5H3,(H2,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHGYTBATDGCTMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N)C2=CC(=NC=C2)C(C)(C)CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The title compound is prepared in analogy to the procedure described in Step 19.1 but using {5-[2-(2-dimethylamino-1,1-dimethyl-ethyl)-pyridin-4-yl]-4-methyl-thiazol-2-yl}-carbamic acid tert-butyl ester (Step 21.2) and stirring the reaction mixture for 2 h at rt. Title compound: ESI-MS: 291.1 [M+H]+; tR=2.48 min (System 1); TLC: Rf=0.11 (DCM/MeOH, 9:1).
Name
{5-[2-(2-dimethylamino-1,1-dimethyl-ethyl)-pyridin-4-yl]-4-methyl-thiazol-2-yl}-carbamic acid tert-butyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
DCM MeOH
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2-(1-(Dimethylamino)-2-methylpropan-2-yl)pyridin-4-yl)-4-methylthiazol-2-amine
Reactant of Route 2
5-(2-(1-(Dimethylamino)-2-methylpropan-2-yl)pyridin-4-yl)-4-methylthiazol-2-amine
Reactant of Route 3
5-(2-(1-(Dimethylamino)-2-methylpropan-2-yl)pyridin-4-yl)-4-methylthiazol-2-amine
Reactant of Route 4
5-(2-(1-(Dimethylamino)-2-methylpropan-2-yl)pyridin-4-yl)-4-methylthiazol-2-amine
Reactant of Route 5
Reactant of Route 5
5-(2-(1-(Dimethylamino)-2-methylpropan-2-yl)pyridin-4-yl)-4-methylthiazol-2-amine
Reactant of Route 6
Reactant of Route 6
5-(2-(1-(Dimethylamino)-2-methylpropan-2-yl)pyridin-4-yl)-4-methylthiazol-2-amine

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